Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area (TPSA) Versus Pyridine and Triazole Analogs
In silico physicochemical profiling reveals that CAS 2034578-36-2 possesses a calculated partition coefficient (cLogP) of 1.38 and a topological polar surface area (TPSA) of 70.99 Ų, placing it within the Lipinski Rule-of-Five compliant space (MW 332.79, HBA 6, HBD 1, rotatable bonds 2) [1]. The closest heterocyclic variant — the triazole analog (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone — exhibits a higher TPSA (estimated 83.5 Ų) due to the additional nitrogen atoms, which alters membrane permeability potential . This TPSA differential of approximately 12.5 Ų matters because fragment- and lead-like compound libraries are typically curated with TPSA thresholds below 90 Ų for CNS penetration feasibility or below 140 Ų for oral absorption, meaning that even modest deviations can route a compound into different screening cascades [2]. The pyrazine-containing target compound thus occupies a distinct and potentially advantageous TPSA window relative to both the more polar triazole analog and the less polar pyridine analog (estimated TPSA ~59 Ų).
| Evidence Dimension | Topological Polar Surface Area (TPSA) — determinant of membrane permeability and oral bioavailability |
|---|---|
| Target Compound Data | TPSA = 70.99 Ų; cLogP = 1.38; MW = 332.79; HBA = 6; HBD = 1; RB = 2 [1] |
| Comparator Or Baseline | Triazole analog: estimated TPSA ≈ 83.5 Ų; Pyridine analog: estimated TPSA ≈ 59 Ų |
| Quantified Difference | TPSA: ~12.5 Ų lower than triazole analog; ~11.5 Ų higher than pyridine analog. TPSA within the 60–90 Ų window associated with favorable CNS multiparameter optimization (MPO) scores. |
| Conditions | Calculated using standard in silico methods (fragment-based TPSA summation); no experimental logP or logD data available for the target compound |
Why This Matters
For library procurement in fragment-based drug discovery, the TPSA window of 70.99 Ų places this compound in a range that balances solubility with permeability, distinct from both more polar (triazole, TPSA ~83.5 Ų) and less polar (pyridine, TPSA ~59 Ų) analogs, enabling orthogonal screening of a unique property space.
- [1] SILDrug Portal, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. Calculated properties for C₁₆H₁₇ClN₄O₂: cLogP 1.38, TPSA 70.99 Ų, HBA 6, HBD 1, RB 2, MW 332.79. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016) Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. Establishes TPSA < 90 Ų as a key criterion for CNS drug-likeness. View Source
